molecular formula C14H20N2O3S B2511724 N-(1-hydroxy-2-methylpropan-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide CAS No. 2034237-31-3

N-(1-hydroxy-2-methylpropan-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide

Cat. No.: B2511724
CAS No.: 2034237-31-3
M. Wt: 296.39
InChI Key: ASTMUNPXJFKDBG-UHFFFAOYSA-N
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Description

N-(1-hydroxy-2-methylpropan-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THPN, is a synthetic compound that has been extensively studied for its potential therapeutic applications. THPN is a derivative of nicotinamide, which is a form of vitamin B3.

Scientific Research Applications

Corrosion Inhibition

Nicotinamide derivatives have been identified as effective corrosion inhibitors for metals in acidic environments. A study by Chakravarthy et al. (2014) elaborated on the corrosion inhibition effect and adsorption behavior of several nicotinamide derivatives on mild steel in hydrochloric acid solution, highlighting their potential in industrial applications to protect metals from corrosion (Chakravarthy, Mohana, & Pradeep Kumar, 2014).

Enzymatic Assays and Biochemical Properties

Nicotinamide is a common additive in assays for studying oxidative metabolism, as demonstrated by Schenkman, Ball, & Estabrook (1967), who explored its role and effects in assays for microsomal mixed-function oxidase activity. This research underscores nicotinamide's utility in biochemical studies, particularly those concerning enzymatic functions and metabolic pathways (Schenkman, Ball, & Estabrook, 1967).

Fluorescence Studies

The creation of fluorescent analogs of nicotinamide adenine dinucleotide (NAD) for use in biochemical assays was explored by Barrio, Secrist, & Leonard (1972). Such analogs allow for the study of enzymatic activities and coenzyme interactions in a variety of biological processes, providing tools for research in enzymology and molecular biology (Barrio, Secrist, & Leonard, 1972).

Metabolic Pathway Regulation

Research by Ulanovskaya, Zuhl, & Cravatt (2013) presented nicotinamide N-methyltransferase (NNMT) as a key player in metabolic pathways, particularly in cancer biology. NNMT's role in regulating the methylation potential of cells and its implications for cancer's metabolic and epigenetic landscape highlight the complex interplay between nicotinamide metabolism and disease progression (Ulanovskaya, Zuhl, & Cravatt, 2013).

Properties

IUPAC Name

N-(1-hydroxy-2-methylpropan-2-yl)-6-(thiolan-3-yloxy)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-13(18)10-3-4-12(15-7-10)19-11-5-6-20-8-11/h3-4,7,11,17H,5-6,8-9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTMUNPXJFKDBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=CN=C(C=C1)OC2CCSC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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